molecular formula C20H23N3O5S B2638626 N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-84-2

N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No. B2638626
CAS RN: 874805-84-2
M. Wt: 417.48
InChI Key: MXBITFYXXQMORU-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as BTO, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.

Scientific Research Applications

  • Synthetic Methodologies in Chemistry : A novel synthetic approach involving the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides, including compounds related to "N1-benzyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide", has been developed. This method is significant for the synthesis of both anthranilic acid derivatives and oxalamides, demonstrating the compound's relevance in synthetic organic chemistry (Mamedov et al., 2016).

  • Pharmaceutical Research and Drug Design : In pharmaceutical research, derivatives of oxalamide, akin to "this compound", have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, celecoxib derivatives, which share a structural resemblance, have been studied for their broad-spectrum biological activities (Ş. Küçükgüzel et al., 2013).

  • Antimicrobial Applications : Some oxalamide derivatives have shown promise as antimicrobial agents. Research on compounds similar to "this compound" has revealed their potential in inhibiting the growth of various bacterial and fungal species, highlighting their importance in the development of new antimicrobial drugs (Patel & Shaikh, 2010).

  • Supramolecular Chemistry : The compound's structural attributes are of interest in the field of supramolecular chemistry. Studies on similar compounds have delved into their conformational properties and their ability to form complex supramolecular architectures through hydrogen bonding and other non-covalent interactions (González-González et al., 2011).

properties

IUPAC Name

N'-benzyl-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-15-7-9-17(10-8-15)29(26,27)23-11-12-28-18(23)14-22-20(25)19(24)21-13-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBITFYXXQMORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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